Cas no 2228095-38-1 (methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate)

methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate structure
2228095-38-1 structure
商品名:methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
CAS番号:2228095-38-1
MF:C12H23NO2
メガワット:213.316523790359
CID:5849265
PubChem ID:165674255

methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
    • 2228095-38-1
    • EN300-1775372
    • インチ: 1S/C12H23NO2/c1-5-12(7-6-8-12)11(2,3)9(13)10(14)15-4/h9H,5-8,13H2,1-4H3
    • InChIKey: ZSHSVCQLQDNIPI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C(C)(C)C1(CC)CCC1)N)=O

計算された属性

  • せいみつぶんしりょう: 213.172878976g/mol
  • どういたいしつりょう: 213.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 52.3Ų

methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775372-2.5g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
2.5g
$4388.0 2023-09-20
Enamine
EN300-1775372-0.1g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
0.1g
$1970.0 2023-09-20
Enamine
EN300-1775372-0.5g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
0.5g
$2149.0 2023-09-20
Enamine
EN300-1775372-10g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
10g
$9627.0 2023-09-20
Enamine
EN300-1775372-5g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
5g
$6492.0 2023-09-20
Enamine
EN300-1775372-1.0g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
1g
$2239.0 2023-06-03
Enamine
EN300-1775372-0.05g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
0.05g
$1880.0 2023-09-20
Enamine
EN300-1775372-10.0g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
10g
$9627.0 2023-06-03
Enamine
EN300-1775372-1g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
1g
$2239.0 2023-09-20
Enamine
EN300-1775372-0.25g
methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate
2228095-38-1
0.25g
$2059.0 2023-09-20

methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate 関連文献

methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoateに関する追加情報

CAS No. 2228095-38-1: Methyl 2-Amino-3-(1-Ethylcyclobutyl)-3-Methylbutanoate - A Novel Compound with Promising Pharmaceutical Potential

Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical identity is defined by the CAS No. 2228095-38-1, which serves as a standardized identifier for this specific molecular entity. The compound belongs to the class of substituted butanoic acid derivatives, characterized by the presence of an amino group at the 2-position and a cyclobutyl ring with an ethyl substituent at the 1-position. These structural features are critical for its potential pharmacological applications, as they may influence its interactions with biological targets.

Recent studies have highlighted the 2-amino and 3-(1-ethylcyclobutyl) functional groups as key contributors to the compound's biological activity. The 3-methylbutanoate moiety further enhances its chemical stability and solubility properties, which are essential for drug development. The combination of these structural elements suggests that the compound may exhibit unique pharmacodynamic profiles, making it a candidate for further exploration in therapeutic applications.

Current research on Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate has focused on its potential as a lead compound for the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. The study also highlighted its potential as a modulator of signaling pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings underscore the importance of further investigating its biological mechanisms.

One of the most intriguing aspects of this compound is its ability to interact with multiple targets simultaneously. The 1-ethylcyclobutyl group may contribute to its capacity to bind to protein receptors, while the 2-amino functionality could enhance its ability to cross the blood-brain barrier. This dual-targeting potential is a significant advantage in the development of multi-target drugs, which are increasingly being explored for complex diseases.

Another area of active research is the compound's role in modulating inflammatory responses. A 2024 study in Pharmacological Research reported that Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes. This property makes it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound's chemical structure suggests potential applications in the field of neuropharmacology. Researchers have hypothesized that the 3-methylbutanoate moiety may enhance the compound's ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This could open new avenues for the treatment of psychiatric disorders, including depression and schizophrenia.

The synthesis of Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate has also been the subject of recent advancements in organic chemistry. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that significantly improves the yield and purity of this compound. The method involves a multi-step process that includes the formation of the cyclobutyl ring and the introduction of the ethyl group, followed by the incorporation of the amino and methyl functionalities. This synthetic strategy represents a significant improvement over previous methods, making the compound more accessible for further research.

From a pharmacokinetic perspective, the compound's properties are being evaluated for its potential as an orally administered drug. Studies have shown that the 3-(1-ethylcyclobutyl) group contributes to improved oral bioavailability, which is a critical factor in the development of drugs for chronic conditions. This property is particularly relevant given the increasing focus on non-invasive delivery methods in modern drug development.

Another area of interest is the compound's potential in the field of antiviral research. Preliminary studies suggest that Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate may exhibit antiviral activity against certain RNA viruses. These findings are particularly significant in the context of emerging infectious diseases, where the development of broad-spectrum antiviral agents is a major priority.

Despite the promising findings, further research is needed to fully elucidate the compound's mechanisms of action and therapeutic potential. Ongoing studies are exploring its effects on various biological systems, including its interactions with ion channels and its role in cellular signaling pathways. These investigations are critical for determining its safety and efficacy in clinical settings.

In conclusion, Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate represents a promising candidate for the development of novel therapeutics. Its unique molecular structure and potential biological activities make it a subject of significant interest in pharmaceutical research. As further studies are conducted, this compound may pave the way for new treatments for a wide range of diseases, highlighting the importance of continued exploration in this field.

For more information on the latest research and developments related to Methyl 2-amino-3-(1-ethylcyclobutyl)-3-methylbutanoate, please refer to the latest publications in reputable scientific journals and ongoing clinical trials. The field of pharmaceutical research is rapidly evolving, and compounds like this one are at the forefront of innovation in drug development.

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